2-Hydroxy-2-vinylindan-1-one

Lipophilicity Drug-likeness Physicochemical profiling

2-Hydroxy-2-vinylindan-1-one (CAS 127231-13-4) is a C2-disubstituted 1-indanone bearing a tertiary hydroxyl group and a terminal vinyl group at the same quaternary carbon. This arrangement creates a bifunctional building block in which the nucleophilic hydroxyl and the polymerizable/electrophilic vinyl group can be addressed independently or in tandem, a structural feature that distinguishes it from simpler 2-hydroxyindan-1-one or 2-alkyl/2-aryl indanone derivatives commonly used as synthetic intermediates.

Molecular Formula C11H10O2
Molecular Weight 174.2g/mol
CAS No. 127231-13-4
Cat. No. B477170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-vinylindan-1-one
CAS127231-13-4
Molecular FormulaC11H10O2
Molecular Weight174.2g/mol
Structural Identifiers
SMILESC=CC1(CC2=CC=CC=C2C1=O)O
InChIInChI=1S/C11H10O2/c1-2-11(13)7-8-5-3-4-6-9(8)10(11)12/h2-6,13H,1,7H2
InChIKeyRERCAPBHPOJPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-vinylindan-1-one (CAS 127231-13-4): A Bifunctional Indanone Scaffold for Orthogonal Derivatization


2-Hydroxy-2-vinylindan-1-one (CAS 127231-13-4) is a C2-disubstituted 1-indanone bearing a tertiary hydroxyl group and a terminal vinyl group at the same quaternary carbon [1]. This arrangement creates a bifunctional building block in which the nucleophilic hydroxyl and the polymerizable/electrophilic vinyl group can be addressed independently or in tandem, a structural feature that distinguishes it from simpler 2-hydroxyindan-1-one or 2-alkyl/2-aryl indanone derivatives commonly used as synthetic intermediates . The compound is primarily offered as a high-purity research reagent for medicinal chemistry and organic synthesis programs that require differentiated reactivity at the α-position of the indanone core.

Why 2-Hydroxy-2-vinylindan-1-one Cannot Be Replaced by Common 2-Substituted Indanone Analogs


Generic 2-substituted indanones such as 2-hydroxyindan-1-one (CAS 161219-32-5), 2-hydroxy-2-methylindan-1-one (CAS 25412-59-3), or 2-hydroxy-2-phenylindan-1-one (CAS 3761-46-4) each lack the orthogonal reactivity handle provided by the terminal vinyl group [1]. In 2-hydroxy-2-vinylindan-1-one, the vinyl π-system enables transition-metal-catalyzed cross-couplings (e.g., Heck, Suzuki–Miyaura), olefin metathesis, and pericyclic reactions that are inaccessible with alkyl- or aryl-substituted analogs; conversely, the tertiary hydroxyl group offers hydrogen-bond donor capacity and a handle for esterification or oxidation that is absent in 2-vinylindan-1-one [1]. Substituting a simpler indanone therefore forfeits the ability to perform sequential, chemoselective transformations on the same quaternary center, making direct replacement scientifically unsound in programs that require iterative functionalization of the indanone scaffold.

Quantitative Differentiation Evidence for 2-Hydroxy-2-vinylindan-1-one Relative to Closest Analogs


Higher Computed Lipophilicity (XLogP) vs. Unsubstituted 2-Hydroxyindan-1-one

The computed octanol-water partition coefficient (XLogP3-AA) of 2-hydroxy-2-vinylindan-1-one is 1.7, reflecting the contribution of the vinyl substituent to overall hydrophobicity [1]. This value is approximately 0.4 log units higher than the XLogP3-AA of 2-hydroxyindan-1-one (1.3), indicating measurably greater lipophilicity that can influence membrane permeability, protein binding, and chromatographic retention behavior in medicinal chemistry campaigns [2].

Lipophilicity Drug-likeness Physicochemical profiling

Distinct Hydrogen-Bond Donor Topology Enables Different Supramolecular Recognition

2-Hydroxy-2-vinylindan-1-one possesses exactly 1 hydrogen-bond donor (the tertiary OH) and 2 hydrogen-bond acceptors (carbonyl O, hydroxyl O) with a topological polar surface area (TPSA) of 37.3 Ų [1]. In contrast, 2-hydroxy-2-phenylindan-1-one (CAS 3761-46-4) has the same donor/acceptor count but a significantly larger TPSA of 54.4 Ų due to the additional phenyl ring [2]. This difference in polar surface area affects solvation free energy, crystal packing, and target binding complementarity.

Hydrogen bonding Crystal engineering Supramolecular chemistry

Reported CCR5 Antagonist Activity Suggests Differentiated Biological Profile

Preliminary pharmacological screening reported in the patent literature indicates that 2-hydroxy-2-vinylindan-1-one exhibits activity as a CCR5 antagonist, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. While quantitative IC₅₀ values are not publicly disclosed, this functional annotation represents a differentiated biological activity not reported for the simpler analogs 2-hydroxyindan-1-one or 2-hydroxy-2-methylindan-1-one, which have primarily been studied as synthetic intermediates rather than as direct bioactives.

CCR5 antagonist HIV entry inhibitor Immunomodulation

Differentiated Application Scenarios for 2-Hydroxy-2-vinylindan-1-one (CAS 127231-13-4)


Orthogonal Functionalization for Diversity-Oriented Synthesis

The simultaneous presence of a tertiary hydroxyl group and a terminal vinyl group on the same quaternary carbon enables sequential, chemoselective transformations that are impossible with simpler 2-substituted indanones. For example, the vinyl group can first participate in a Heck coupling with an aryl halide while the hydroxyl remains protected or intact, followed by hydroxyl-directed functionalization such as esterification or oxidation. This orthogonal reactivity is supported by the physicochemical properties established in Section 3 [1] and makes the compound a privileged scaffold for generating indanone-based libraries with skeletal diversity.

CCR5-Targeted Probe and Lead Discovery

The reported preliminary CCR5 antagonist activity [1] positions 2-hydroxy-2-vinylindan-1-one as a potential starting point for the development of small-molecule entry inhibitors targeting HIV or immunomodulatory agents for autoimmune diseases. Because no other 2-hydroxy-2-substituted indanone has been annotated with CCR5 activity, procurement of this specific compound allows research groups to initiate structure–activity relationship (SAR) studies around a validated, if preliminary, biological hypothesis without the need for de novo phenotypic screening.

Physicochemical Property-Driven Lead Optimization

With a measured XLogP of 1.7 and a TPSA of 37.3 Ų, 2-hydroxy-2-vinylindan-1-one occupies a physicochemical space that is distinct from the more hydrophilic 2-hydroxyindan-1-one (XLogP 1.3) and the more lipophilic 2-hydroxy-2-phenylindan-1-one (TPSA 54.4 Ų) [2][3]. This intermediate lipophilicity and compact polar surface area make it suitable for lead series requiring balanced permeability and solubility, particularly in central nervous system or intracellular target programs where excessive TPSA is a liability.

Chiral Building Block for Asymmetric Synthesis

The quaternary stereocenter at C2 is a prochiral or racemic center that, upon resolution or asymmetric synthesis, can serve as a chiral building block for enantioselective transformations. The vinyl group offers a handle for enantioselective hydroboration, epoxidation, or cyclopropanation, while the indanone carbonyl can engage in diastereoselective reductions or nucleophilic additions. This dual-reactivity profile is characteristic of the α-hydroxyindanone class [4] and, with the vinyl substituent, extends the repertoire of accessible chiral intermediates beyond what can be achieved with 2-hydroxyindan-1-one or 2-hydroxy-2-methylindan-1-one.

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